uPA Inhibitory Potency: Ki Comparison of Halogenated Benzylamines Reveals 7-Fold Improvement Over Chloro Analog
In a direct head-to-head comparative study of halogenated benzylamines against human urokinase-type plasminogen activator (uPA), 4-iodobenzylamine (IBA) exhibited a Ki of 1.38 ± 0.09 mM (n=3), representing a 7-fold improvement in inhibitory potency compared to 4-chlorobenzylamine (ClBA, Ki = 9.15 ± 0.02 mM, n=3) [1]. The iodo analog showed potency comparable to 4-bromobenzylamine (BrBA, Ki = 1.28 ± 0.06 mM, n=3), yet high-resolution crystal structures revealed that the two analogs bind via distinct mechanisms: BrBA engages the S1 pocket through halogen bonding, whereas IBA does not form halogen bonds with uPA [1]. This mechanistic divergence means that although Ki values are similar, the underlying binding modes are not functionally equivalent, and the iodo analog provides a structurally distinct probe for exploring binding interactions in the S1 pocket [1].
| Evidence Dimension | uPA Inhibitory Potency (Ki, mM) |
|---|---|
| Target Compound Data | 4-Iodobenzylamine (IBA): Ki = 1.38 ± 0.09 mM (n=3) |
| Comparator Or Baseline | 4-Chlorobenzylamine (ClBA): Ki = 9.15 ± 0.02 mM (n=3); 4-Bromobenzylamine (BrBA): Ki = 1.28 ± 0.06 mM (n=3); 4-Hydroxybenzylamine: Ki > 5 mM |
| Quantified Difference | IBA vs. ClBA: ~7-fold lower Ki (1.38 mM vs. 9.15 mM); IBA vs. BrBA: Ki values within ~7% of each other |
| Conditions | Chromogenic assay at 37 °C using human uPA; Ki values reported as mean ± standard deviation; number of measurements in parentheses |
Why This Matters
The 7-fold potency advantage over the chloro analog identifies 4-iodobenzylamine as the minimum-activity halogenated benzylamine required for meaningful uPA inhibition, while the distinct binding mechanism relative to the bromo analog offers a structurally orthogonal probe for elucidating halogen-dependent binding interactions.
- [1] Jiang L, Zhang X, Zhou Y, Chen Y, Luo Z, Li J, Yuan C, Huang M. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Adv. 2018 Aug 6;8(49):28189-28196. doi: 10.1039/c8ra03145b. Table 1: Ki values for halogenated compounds against human uPA. View Source
